molecular formula C17H22N2O3 B586834 N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide CAS No. 2426-22-4

N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B586834
CAS No.: 2426-22-4
M. Wt: 302.374
InChI Key: CKRKISNXFPSRFT-UHFFFAOYSA-N
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Description

N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide, also known as this compound, is a useful research compound. Its molecular formula is C17H22N2O3 and its molecular weight is 302.374. The purity is usually 95%.
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Scientific Research Applications

Analytical Chemistry

  • The Speeter and Anthony synthetic route for 5-MeO-DIPT, a psychoactive tryptamine derivative, involves compounds related to N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide. This route was characterized using ESI-MS-MS and ESI-TOF-MS, highlighting the analytical chemistry applications of such compounds (Brandt et al., 2004).

Synthesis and Biological Evaluation

  • A series of indol-3-yl-oxoacetamides were synthesized, demonstrating their potential as potent cannabinoid receptor type 2 ligands in preliminary biological evaluations (Moldovan et al., 2017).
  • Novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were synthesized and evaluated for their cytotoxicity in human cell lines, showing significant anti-proliferative activity (Hu et al., 2016).

Marine Inspired Compounds

  • Marine-inspired indole alkaloids, including 2-(1H-indol-3-yl)-N,N-dimethylethanamine derivatives, were evaluated for their antidepressant and sedative activities, highlighting the therapeutic potential of such compounds (Ibrahim et al., 2017).

Pharmaceutical Applications

  • Certain indolecarboxamidotetrazoles, with substituents on the indole core, have been shown to inhibit histamine release, indicating their potential as antiallergy agents (Unangst et al., 1989).

Chemical Constituents in Medicinal Plants

  • Compounds related to this compound have been isolated from the roots of Isatis indigotica, a plant used in traditional medicine, indicating the relevance of such compounds in phytochemistry and pharmacognosy (Chen et al., 2013).

Properties

IUPAC Name

2-(5-methoxy-1H-indol-3-yl)-2-oxo-N,N-di(propan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-10(2)19(11(3)4)17(21)16(20)14-9-18-15-7-6-12(22-5)8-13(14)15/h6-11,18H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRKISNXFPSRFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C(=O)C1=CNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201343934
Record name N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201343934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2426-22-4
Record name N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201343934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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